molecular formula C15H19N5O2 B12264078 5-Methoxy-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine

5-Methoxy-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine

Cat. No.: B12264078
M. Wt: 301.34 g/mol
InChI Key: RDHGOBSFAFIGEU-UHFFFAOYSA-N
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Description

5-Methoxy-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine is a heterocyclic compound that features a pyrimidine core. Pyrimidine derivatives are known for their wide range of pharmacological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties . This compound is of interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

The synthesis of 5-Methoxy-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine involves several steps. One common synthetic route includes the reaction of a pyrimidine derivative with a piperidine derivative under specific conditions. For example, a Diels–Alder reaction between a key intermediate and a triazine derivative can lead to the formation of the desired compound . Industrial production methods may involve the use of Lewis acid promoters such as Yb(OTf)3 in solvents like THF under reflux conditions .

Chemical Reactions Analysis

5-Methoxy-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 5-Methoxy-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

5-Methoxy-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine can be compared with other pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific structure and the resulting biological activities, which may differ from those of other pyrimidine derivatives.

Properties

Molecular Formula

C15H19N5O2

Molecular Weight

301.34 g/mol

IUPAC Name

5-methoxy-2-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidine

InChI

InChI=1S/C15H19N5O2/c1-21-13-9-18-14(19-10-13)20-7-3-12(4-8-20)11-22-15-16-5-2-6-17-15/h2,5-6,9-10,12H,3-4,7-8,11H2,1H3

InChI Key

RDHGOBSFAFIGEU-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(N=C1)N2CCC(CC2)COC3=NC=CC=N3

Origin of Product

United States

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